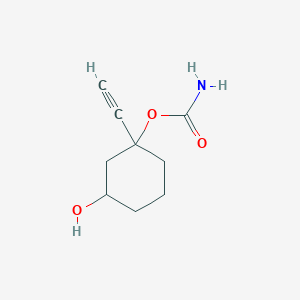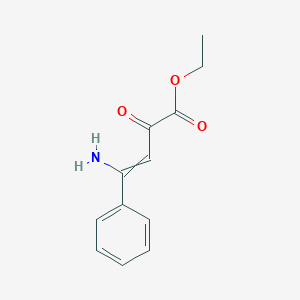
Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate is a chemical compound with the molecular formula C12H13NO3 It is an ester derivative of 4-amino-2-oxo-4-phenylbut-3-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with aniline in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Another method involves the use of ethyl 2-oxo-4-phenylbutyrate as a starting material. This compound can undergo a series of reactions, including amination and esterification, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include catalytic hydrogenation and enzymatic synthesis, which offer high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted esters. These products have diverse applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting metabolic and infectious diseases.
Industry: The compound is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-oxo-4-phenylbut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: This compound is structurally similar and shares some synthetic routes and applications.
4-Amino-2-oxo-4-phenylbutanoic acid: Another related compound with similar chemical properties and reactivity.
Uniqueness
Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate is unique due to its specific ester and amino functionalities, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
CAS No. |
90788-51-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 4-amino-2-oxo-4-phenylbut-3-enoate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3 |
InChI Key |
HGEPTLCGHHRQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
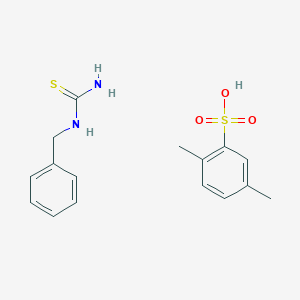

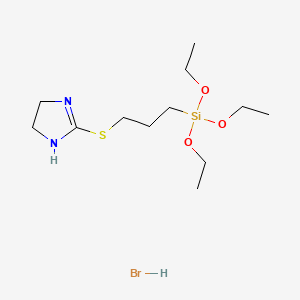


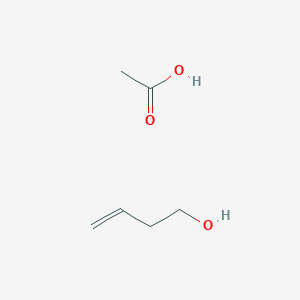
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)


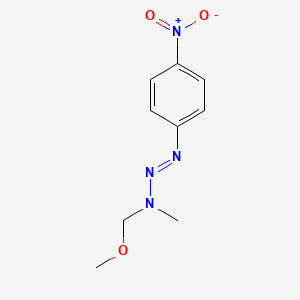
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
